

Preparing DPLG3 for Cell Culture Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: DPLG3
Cat. No.: B12385057

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Introduction

DPLG3 is a potent and highly selective, non-covalent inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit $\beta 5i$ (also known as LMP7). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing antigens for presentation on MHC class I molecules. Its dysregulation is implicated in various inflammatory diseases and cancers. By specifically targeting the $\beta 5i$ subunit, **DPLG3** serves as a valuable tool for investigating the role of the immunoproteasome in immune responses and disease pathogenesis. These application notes provide detailed protocols for utilizing **DPLG3** in common cell culture experiments to study its effects on cell viability, T-cell proliferation, and the NF- κ B signaling pathway.

Data Presentation

Table 1: DPLG3 Inhibitory Activity

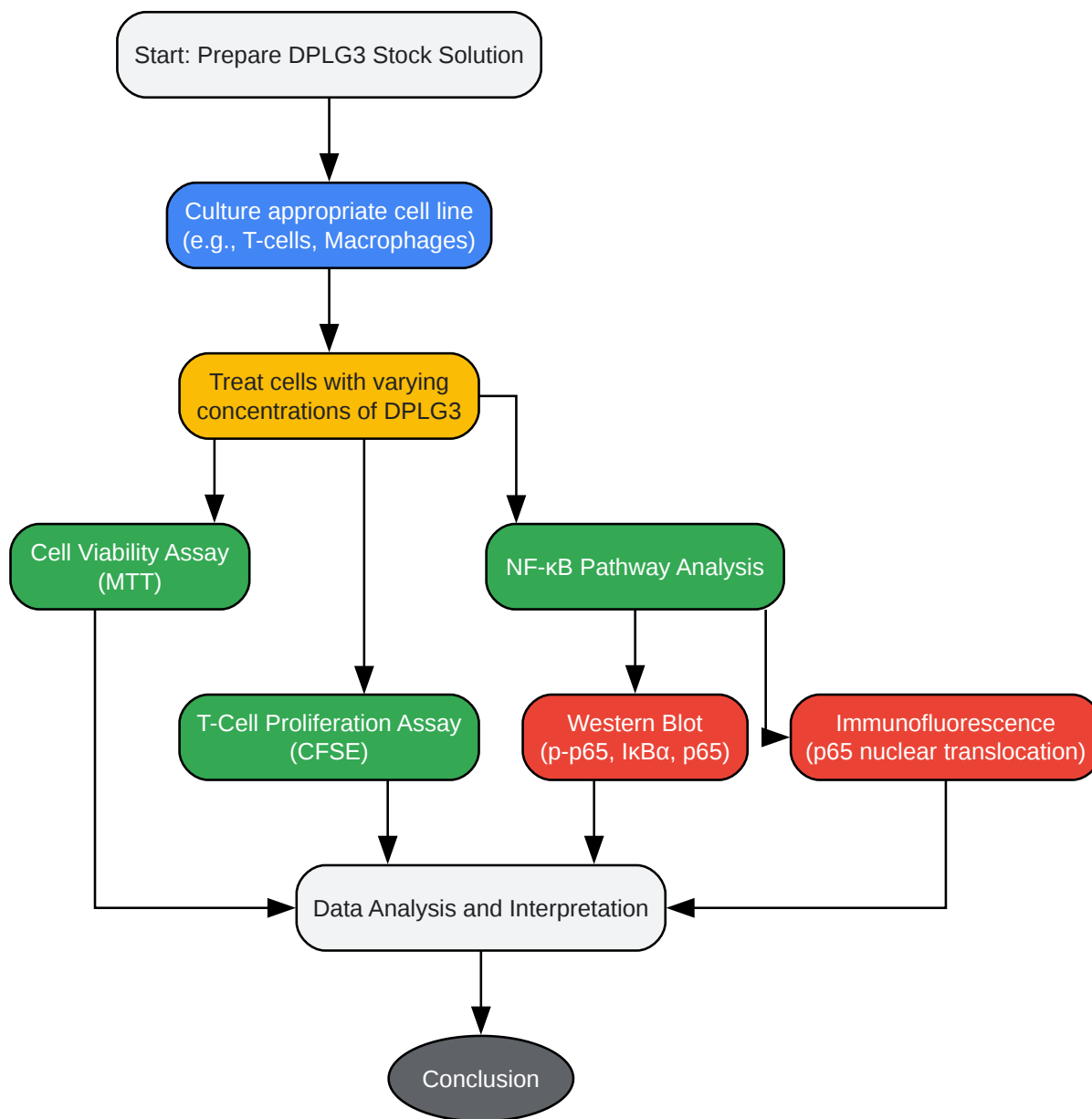
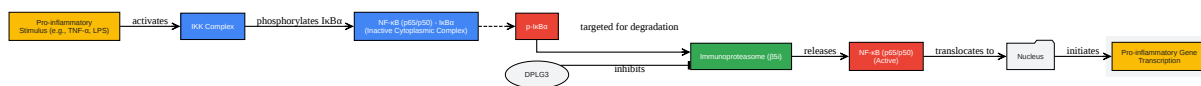
| Target | IC50 Value | Cell Line/System | Reference |
|-----------------------------------|------------|------------------|-----------|
| Human Immunoproteasome β 5i | 4.5 nM | Isolated Enzyme | [1] |
| Mouse Immunoproteasome (i-20S) | 9.4 nM | Isolated Enzyme | [1] |

Table 2: Recommended DPLG3 Concentrations for In Vitro Assays

| Assay | Cell Type | Recommended Concentration Range | Incubation Time | Observed Effect |
|-----------------------------|--|---------------------------------|-----------------|---|
| T-Cell Proliferation | Mouse CD4+ and CD8+ T-cells | 0.5 - 5 μ M | 72 hours | Concentration-dependent suppression of proliferation |
| NF- κ B Inhibition | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 1 - 5 μ M | 2 hours | Downregulation of NF- κ B p50 and p65 protein levels |
| Cell Viability (MTT Assay) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Up to 1.5 μ M | 24 hours | No significant cytotoxicity observed |
| Cytokine Release Inhibition | Human PBMCs | 1.5 μ M | 24 hours | Suppression of TLR9-mediated cytokine release |

Signaling Pathway

The immunoproteasome plays a critical role in the canonical NF- κ B signaling pathway. In this pathway, the inhibitor of κ B (I κ B α) is targeted for degradation by the proteasome, which allows the NF- κ B p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The β 5i subunit of the immunoproteasome is involved in the degradation of I κ B α . **DPLG3**, by selectively inhibiting β 5i, prevents the degradation of I κ B α , thereby sequestering the NF- κ B complex in the cytoplasm and inhibiting downstream inflammatory signaling.



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References

- [1. Nuclear & Cytoplasmic Extract Protocol | Rockland \[rockland.com\]](#)
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